Betamethasone 9(11)-ene

Übersicht

Beschreibung

Betamethasone 9(11)-ene is a chemical compound that is often encountered as an impurity in the synthesis and formulation of Betamethasone Valerate, a corticosteroid used in the treatment of various inflammatory and autoimmune conditions. This impurity is significant in pharmaceutical quality control to ensure the safety and efficacy of the final product.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Betamethasone 9(11)-ene typically involves the degradation or side reactions during the production of Betamethasone Valerate. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the formation of the impurity.

Industrial Production Methods

In industrial settings, the production of this compound is usually minimized through stringent quality control measures. when it is produced, it is often isolated and characterized using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure that its levels remain within acceptable limits.

Analyse Chemischer Reaktionen

Types of Reactions

Betamethasone 9(11)-ene can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce dehydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Role as a Reference Standard

- Betamethasone 9(11)-ene serves as a reference standard in analytical methods, particularly High-Performance Liquid Chromatography (HPLC). It is crucial for validating the purity of Betamethasone Valerate formulations.

Quality Control

- The compound's levels are monitored to ensure compliance with pharmaceutical standards. Its quantification helps in assessing the quality of corticosteroids produced in industrial settings.

Biological Studies

Investigating Biological Activity

- Research has focused on the biological activity of this compound, including its interaction with cellular components and potential effects on gene expression related to inflammation .

Mechanism of Action

- Although not extensively studied, it is believed that this compound interacts with glucocorticoid receptors, influencing inflammatory pathways by modulating gene expression related to inflammatory responses .

Medical Research

Pharmacokinetics and Pharmacodynamics

- Studies have been conducted to understand the pharmacokinetic and pharmacodynamic properties of this compound, providing insights into its impact on drug efficacy and safety profiles .

Clinical Applications

- While not used therapeutically on its own, its implications in formulations like Betamethasone Valerate make it relevant for clinical research aimed at treating inflammatory conditions such as eczema and psoriasis .

Comparative Analysis with Related Compounds

| Compound | Therapeutic Use | Unique Properties |

|---|---|---|

| Betamethasone Valerate | Treatment of inflammatory skin diseases | Widely used corticosteroid with established efficacy |

| Betamethasone Dipropionate | Anti-inflammatory and immunosuppressive | Similar structure but different pharmacokinetics |

| Betamethasone Acetate | Localized anti-inflammatory effects | Distinct ester form with varied absorption rates |

Case Study 1: Quality Control in Pharmaceutical Manufacturing

In a study examining the production of Betamethasone Valerate, researchers utilized HPLC to quantify impurities, including this compound. The findings highlighted that maintaining impurity levels within acceptable limits is essential for ensuring patient safety and drug efficacy.

A study investigated the effects of this compound on cellular inflammation markers. Results indicated that this compound could modulate inflammatory responses similarly to its parent compound, suggesting potential implications for understanding corticosteroid action at a molecular level .

Wirkmechanismus

The mechanism of action of Betamethasone 9(11)-ene is not as well-studied as that of Betamethasone Valerate itself. it is believed to interact with similar molecular targets, such as glucocorticoid receptors, and may influence inflammatory pathways by modulating the expression of specific genes and proteins involved in the inflammatory response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Betamethasone Valerate: The parent compound, used widely in medical treatments.

Betamethasone Dipropionate: Another ester of Betamethasone with similar therapeutic uses.

Betamethasone Acetate: A different ester form with distinct pharmacokinetic properties.

Uniqueness

Betamethasone 9(11)-ene is unique in that it is primarily encountered as an impurity rather than a therapeutic agent. Its presence and concentration are critical in ensuring the quality and safety of Betamethasone Valerate formulations. Unlike its parent compound and other esters, it is not used therapeutically but is essential for analytical and quality control purposes.

Biologische Aktivität

Betamethasone 9(11)-ene is a synthetic corticosteroid derived from betamethasone, notable for its anti-inflammatory and immunosuppressive properties. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

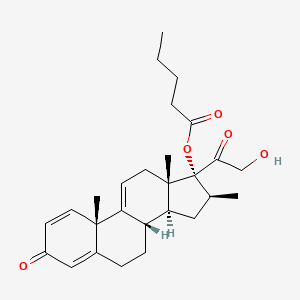

Chemical Structure and Properties

This compound is characterized by the presence of an epoxide group at positions 9 and 11, which significantly influences its biological activity. The molecular formula is CHO with a molecular weight of approximately 360.45 g/mol. The compound's structure enhances its potency compared to other corticosteroids, allowing for effective modulation of inflammatory responses.

The primary mechanism through which this compound exerts its effects is via glucocorticoid receptor (GR) binding . Upon binding to GRs, the compound translocates to the nucleus, where it modulates the transcription of various genes involved in inflammation and immune responses. This action leads to:

- Inhibition of pro-inflammatory cytokines : Reduces the expression of interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).

- Promotion of anti-inflammatory proteins : Increases the expression of lipocortin-1, which inhibits phospholipase A2 and subsequently reduces arachidonic acid release.

Therapeutic Applications

This compound is utilized in various clinical settings due to its potent biological activity:

- Dermatology : Effective in treating inflammatory skin conditions such as eczema and psoriasis.

- Pain Management : Used in local injections for pain relief in conditions like supraspinatus tendon tears, as highlighted in a study where patients receiving local injections reported significant pain relief and improved shoulder function over time .

- Autoimmune Disorders : Its immunosuppressive properties make it suitable for managing conditions like rheumatoid arthritis.

Efficacy Studies

A significant study investigated the efficacy of this compound in managing pain post-supraspinatus tendon repair surgery. The study involved:

- Participants : 38 patients with long-term pain post-surgery.

- Methodology : Patients were divided into experimental (received Betamethasone injections) and control groups.

- Results : After three months, no significant differences were observed; however, at four to six months post-treatment, the experimental group showed significantly lower Visual Analogue Scale (VAS) scores and improved Pittsburgh Sleep Quality Index (PSQI) scores compared to controls .

Comparative Analysis with Other Corticosteroids

A comparative analysis highlights this compound's efficacy against other corticosteroids:

| Compound Name | Potency Level | Unique Features |

|---|---|---|

| Betamethasone Valerate | Moderate | Less potent than this compound |

| Dexamethasone | High | More potent glucocorticoid activity |

| Methylprednisolone | Moderate | Different anti-inflammatory profile |

| Triamcinolone | Moderate | Often used for joint injections |

This table illustrates that this compound stands out due to its specific epoxide modification that enhances its anti-inflammatory potency compared to other corticosteroids.

Case Studies

Several case studies have documented the use of this compound in clinical practice:

- Case Study on Eczema Treatment : A patient with severe eczema showed marked improvement after a regimen involving topical application of this compound over eight weeks.

- Chronic Pain Management : In a cohort study involving patients with chronic pain syndromes, those treated with local injections of Betamethasone reported significant reductions in pain levels and improved quality of life metrics.

Eigenschaften

IUPAC Name |

[(8S,10S,13S,14S,16S,17R)-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O5/c1-5-6-7-24(31)32-27(23(30)16-28)17(2)14-22-20-9-8-18-15-19(29)10-12-25(18,3)21(20)11-13-26(22,27)4/h10-12,15,17,20,22,28H,5-9,13-14,16H2,1-4H3/t17-,20+,22-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWBLDMZUXMBDQ-RQSDUSTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(C(CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16125-28-3 | |

| Record name | Betamethasone valerate delta-9(11) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016125283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BETAMETHASONE VALERATE .DELTA.-9(11) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGH6J3DYH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.